molecular formula C6H12O6 B1449633 D-[4,5,6-13C3]glucose CAS No. 478529-47-4

D-[4,5,6-13C3]glucose

Cat. No.: B1449633
CAS No.: 478529-47-4
M. Wt: 183.13 g/mol
InChI Key: WQZGKKKJIJFFOK-UGEGYHQVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-[4,5,6-13C3]glucose: is a labeled form of glucose where the carbon atoms at positions 4, 5, and 6 are replaced with the carbon-13 isotope. This isotopic labeling is used extensively in research to trace metabolic pathways and study biochemical processes. The molecular formula of this compound is C6H12O6, and it has a molecular weight of 183.13 g/mol .

Mechanism of Action

Target of Action

D-[4,5,6-13C3]glucose, a labeled form of D-glucose, primarily targets the same cellular components as D-glucose. It is utilized by cells in the same manner as glucose, serving as an essential energy source for many organisms .

Mode of Action

This compound interacts with its targets in the same way as D-glucose. It is metabolized through glycolysis, a series of reactions that convert glucose to pyruvate, generating ATP and NADH in the process .

Biochemical Pathways

This compound is involved in the same biochemical pathways as D-glucose. It is metabolized through glycolysis and can also be used in gluconeogenesis . In addition, it can act as a precursor to generate other biomolecules .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are expected to be similar to those of D-glucose. It is rapidly absorbed and distributed throughout the body, metabolized primarily through glycolysis, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to energy production. The metabolism of this compound through glycolysis produces ATP, providing energy for cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the rate of glucose metabolism can be affected by the availability of other nutrients, the presence of certain hormones, and the overall metabolic state of the organism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-[4,5,6-13C3]glucose typically involves the incorporation of carbon-13 into the glucose molecule. One common method is the chemical synthesis starting from labeled precursors. For instance, labeled acetyl bromide can be used to introduce the carbon-13 isotope into the glucose structure .

Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes where microorganisms are fed with carbon-13 enriched substrates. This method is cost-effective and allows for the production of large quantities of labeled glucose .

Chemical Reactions Analysis

Types of Reactions: D-[4,5,6-13C3]glucose undergoes various chemical reactions similar to those of unlabeled glucose. These include:

Common Reagents and Conditions:

    Oxidation: Bromine water, mild acidic conditions.

    Reduction: Sodium borohydride, methanol.

    Isomerization: Aqueous sodium hydroxide, mild heating.

Major Products:

    Oxidation: D-[4,5,6-13C3]gluconic acid.

    Reduction: D-[4,5,6-13C3]sorbitol.

    Isomerization: D-[4,5,6-13C3]fructose.

Scientific Research Applications

Chemistry: D-[4,5,6-13C3]glucose is used in nuclear magnetic resonance (NMR) spectroscopy to study the structure and dynamics of glucose and its derivatives. It helps in understanding the conformational changes and interactions at the molecular level .

Biology: In biological research, this compound is used to trace metabolic pathways. It helps in studying glucose metabolism, glycolysis, and the citric acid cycle. This labeled glucose is crucial in understanding diseases like diabetes and cancer .

Medicine: this compound is used in positron emission tomography (PET) imaging to study glucose uptake in tissues. This application is vital in diagnosing and monitoring cancer, as cancer cells exhibit higher glucose uptake compared to normal cells .

Industry: In the food industry, this compound is used to study the metabolic fate of glucose in various food products. It helps in optimizing fermentation processes and improving product quality .

Comparison with Similar Compounds

Uniqueness: D-[4,5,6-13C3]glucose is unique due to the specific labeling at the 4th, 5th, and 6th carbon positions. This allows for detailed studies of the later stages of glycolysis and the citric acid cycle. The multiple labeling provides more comprehensive data on the metabolic pathways compared to single-labeled glucose .

Properties

IUPAC Name

(3R,4S,5S,6R)-6-(hydroxy(113C)methyl)(5,6-13C2)oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6?/m1/s1/i1+1,2+1,3+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZGKKKJIJFFOK-UGEGYHQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH2]([13C@@H]1[13C@H]([C@@H]([C@H](C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.